2-(Bis(2,4,6-triisopropylphenyl)phosphino)benzoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bis(2,4,6-triisopropylphenyl)phosphino)benzoic acid typically involves the reaction of 2,4,6-triisopropylphenylphosphine with benzoic acid under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include toluene and dichloromethane .
Industrial Production Methods
While specific industrial production methods are not widely documented, the compound is generally produced in research laboratories and specialized chemical manufacturing facilities. The process involves scaling up the laboratory synthesis methods while ensuring purity and consistency .
Chemical Reactions Analysis
Types of Reactions
2-(Bis(2,4,6-triisopropylphenyl)phosphino)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions, particularly in the presence of transition metals.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Transition metal catalysts such as palladium and nickel are often used.
Major Products Formed
Oxidation: Phosphine oxides.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
2-(Bis(2,4,6-triisopropylphenyl)phosphino)benzoic acid is widely used in scientific research, particularly in:
Mechanism of Action
The mechanism of action of 2-(Bis(2,4,6-triisopropylphenyl)phosphino)benzoic acid involves its role as a ligand. It coordinates with metal centers in catalytic cycles, facilitating the formation and breaking of chemical bonds. The compound’s bulky substituents provide steric hindrance, which can influence the selectivity and efficiency of catalytic reactions .
Comparison with Similar Compounds
Similar Compounds
2-Dicyclohexylphosphino-2’,4’,6’-triisopropylbiphenyl: Another phosphine ligand with similar steric properties.
Bis(2,4,6-triisopropylphenyl) disulfide: Shares similar substituents but differs in its functional group.
Uniqueness
2-(Bis(2,4,6-triisopropylphenyl)phosphino)benzoic acid is unique due to its specific combination of steric bulk and electronic properties, making it particularly effective in certain catalytic applications .
Properties
Molecular Formula |
C37H51O2P |
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Molecular Weight |
558.8 g/mol |
IUPAC Name |
2-bis[2,4,6-tri(propan-2-yl)phenyl]phosphanylbenzoic acid |
InChI |
InChI=1S/C37H51O2P/c1-21(2)27-17-30(23(5)6)35(31(18-27)24(7)8)40(34-16-14-13-15-29(34)37(38)39)36-32(25(9)10)19-28(22(3)4)20-33(36)26(11)12/h13-26H,1-12H3,(H,38,39) |
InChI Key |
BWPPGWVPZZZAFY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)P(C2=CC=CC=C2C(=O)O)C3=C(C=C(C=C3C(C)C)C(C)C)C(C)C)C(C)C |
Origin of Product |
United States |
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